

GSK-LSD1: A Chemical Probe for Lysine-Specific Demethylase 1 (LSD1)

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Compound of Interest

Compound Name: *Gsk-lsd1*

Cat. No.: *B1139270*

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a critical role in epigenetic regulation by demethylating mono- and di-methylated histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2).^{[1][2]} Its involvement in transcriptional repression and the regulation of gene expression has implicated it in various physiological and pathological processes, including development, hematopoiesis, and notably, cancer.^{[2][3]} The aberrant expression and activity of LSD1 in numerous cancers, such as acute myeloid leukemia (AML) and solid tumors, have established it as a promising therapeutic target.^{[2][4][5]}

GSK-LSD1 is a potent, selective, and irreversible, mechanism-based inhibitor of LSD1 developed by GlaxoSmithKline.^{[4][6][7]} It serves as a valuable chemical probe for elucidating the biological functions of LSD1 and for validating it as a drug target. This technical guide provides a comprehensive overview of **GSK-LSD1**, including its biochemical and cellular activity, selectivity, and detailed experimental protocols for its application in research settings.

Data Presentation

Biochemical and Cellular Activity of GSK-LSD1

Parameter	Value	Assay Type	Notes
Biochemical IC50	16 nM	Cell-free enzymatic assay	Potent inhibition of recombinant human LSD1.[7][8]
Cellular EC50	< 5 nM (average)	Cancer cell line growth inhibition	Demonstrates potent activity in a cellular context.[6][8]
Cellular EC50	1.9 ± 0.9 nM	BrdU incorporation (MOLM-13 cells)	Inhibition of DNA synthesis in an AML cell line after 6 days of treatment.[4]
Mechanism of Action	Irreversible Inactivator	Kinetic studies	Forms a covalent adduct with the FAD cofactor of LSD1.[7][9]

Selectivity Profile of GSK-LSD1

Target	Selectivity vs. LSD1	Assay Type	Notes
LSD2 (KDM1B)	> 1000-fold	Enzymatic assay	Highly selective against the closest homolog of LSD1.[7][8]
MAO-A	> 1000-fold	Enzymatic assay	Minimal off-target activity against other FAD-dependent amine oxidases.[7][8]
MAO-B	> 1000-fold	Enzymatic assay	Minimal off-target activity against other FAD-dependent amine oxidases.[7][8]

At a concentration of 10 μ M, **GSK-LSD1** showed no significant activity against a panel of 55 human recombinant receptors, with the exception of moderate inhibition of the 5-HT transporter (74%), 5-HT1A (49%), and the dopamine transporter (39%).[\[2\]](#)[\[6\]](#)

Experimental Protocols

LSD1 Biochemical Inhibition Assay (HTRF)

This protocol is adapted from methodologies described for Homogeneous Time-Resolved Fluorescence (HTRF) assays.[\[10\]](#)[\[11\]](#)

Materials:

- Recombinant human LSD1 enzyme
- **GSK-LSD1**
- Biotinylated monomethylated H3(1-21)K4 peptide substrate
- Flavin adenine dinucleotide (FAD)
- Europium-cryptate labeled anti-H3K4me0 antibody
- XL665-conjugated streptavidin
- Assay buffer (e.g., 50 mM Tris-HCl, pH 8.5, 50 mM NaCl, 0.01% Tween-20, 1 mM DTT)
- 384-well white plates

Procedure:

- Prepare serial dilutions of **GSK-LSD1** in DMSO and then dilute in assay buffer.
- Add 2 μ L of the diluted **GSK-LSD1** or DMSO (vehicle control) to the wells of a 384-well plate.
- Add 4 μ L of recombinant LSD1 enzyme (final concentration \sim 0.4 nM) to each well.
- Incubate for 15 minutes at room temperature.

- Initiate the enzymatic reaction by adding 4 μL of a mixture of FAD (final concentration 10 μM) and the biotinylated H3K4me1 peptide substrate.
- Incubate for 1 hour at 25°C.
- Stop the reaction and proceed with detection by adding 10 μL of a detection mixture containing the Europium-cryptate labeled anti-H3K4me0 antibody and XL665-conjugated streptavidin.
- Incubate for 1 hour at room temperature.
- Read the plate on an HTRF-compatible plate reader at 620 nm (cryptate emission) and 665 nm (XL665 emission).
- Calculate the HTRF ratio and determine the IC50 value by fitting the data to a four-parameter logistic equation.

Cellular Proliferation Assay (CellTiter-Glo®)

This protocol is based on a luminescent cell viability assay.[\[6\]](#)

Materials:

- Cancer cell line of interest (e.g., AML cell lines)
- **GSK-LSD1**
- Complete cell culture medium
- 384-well white, clear-bottom plates
- CellTiter-Glo® Luminescent Cell Viability Assay kit
- Luminometer

Procedure:

- Seed cells in a 384-well plate at a density appropriate for the cell line and allow them to attach overnight.

- The next day, treat the cells with a serial dilution of **GSK-LSD1**. Include a DMSO-only control.
- Establish a baseline cell number by lysing an untreated plate of cells at the time of compound addition (T0).
- Incubate the treated plates for 6 days at 37°C in a 5% CO2 incubator.
- After the incubation period, allow the plates to equilibrate to room temperature.
- Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
- Mix on an orbital shaker for 2 minutes to induce cell lysis.
- Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- Measure the luminescence using a microplate reader.
- Express the data as a percentage of the T0 value and plot against the compound concentration to determine the EC50.

Western Blot for Histone Mark Modulation

This protocol provides a general framework for assessing the effect of **GSK-LSD1** on histone methylation marks.

Materials:

- Cells treated with **GSK-LSD1** or vehicle control
- RIPA buffer with protease and phosphatase inhibitors
- Laemmli sample buffer
- SDS-PAGE gels
- PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

- Primary antibodies (e.g., anti-H3K4me2, anti-H3K9me2, anti-total H3)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- Imaging system

Procedure:

- Treat cells with the desired concentrations of **GSK-LSD1** for the appropriate duration (e.g., 48-96 hours).
- Harvest cells and lyse them in RIPA buffer to extract total protein.
- Determine protein concentration using a standard method (e.g., BCA assay).
- Denature protein lysates by boiling in Laemmli sample buffer.
- Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
- Transfer the separated proteins to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary antibody against the histone mark of interest (e.g., anti-H3K4me2) overnight at 4°C.
- Wash the membrane with TBST.
- Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again with TBST.
- Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
- Normalize the signal of the histone mark to the signal of total histone H3.

In Vivo Mouse Model Protocol

This protocol provides a general guideline for in vivo studies with **GSK-LSD1**. Specifics will vary depending on the mouse model and experimental goals.

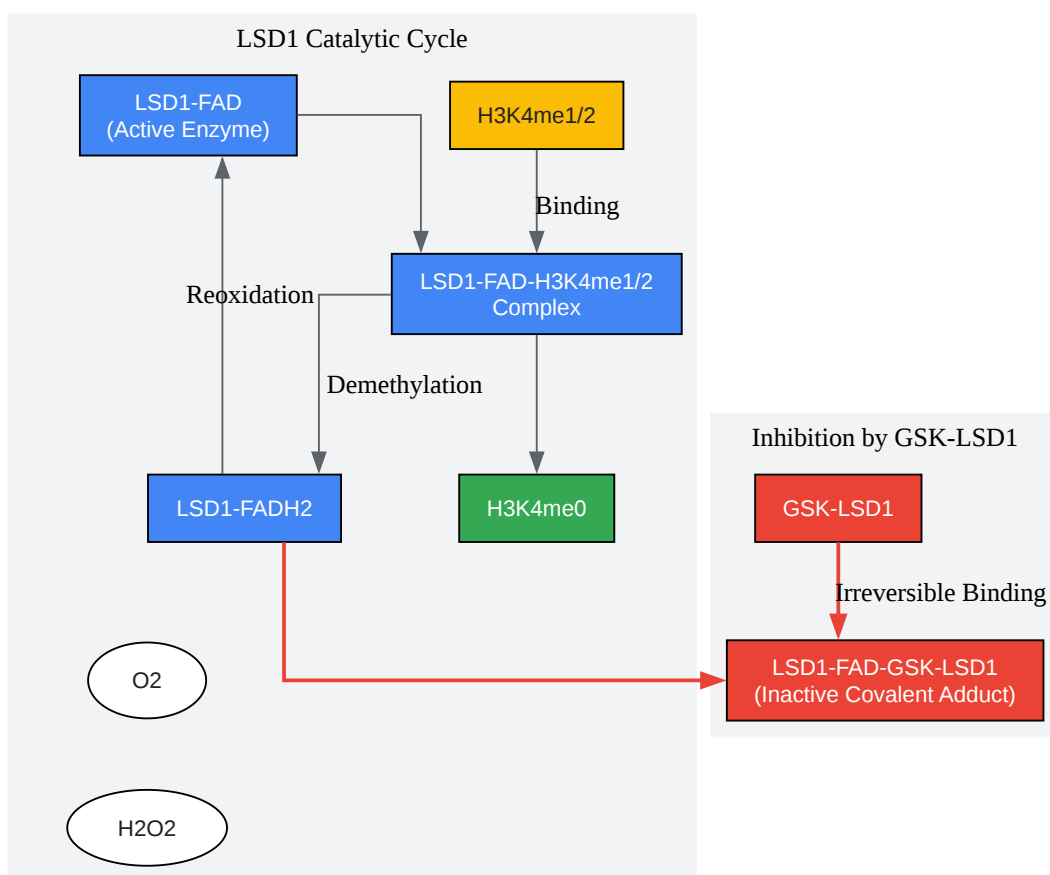
Materials:

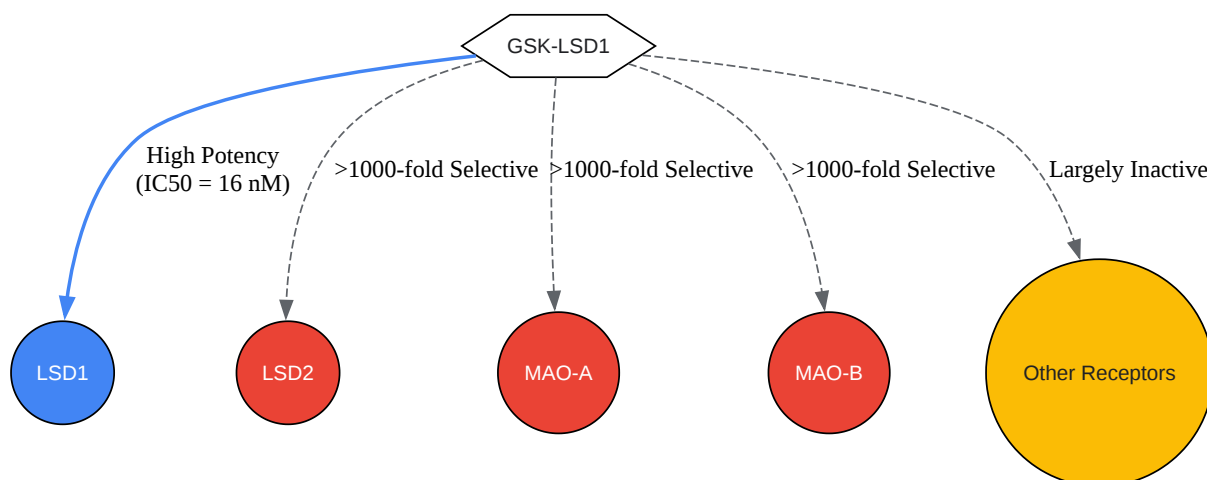
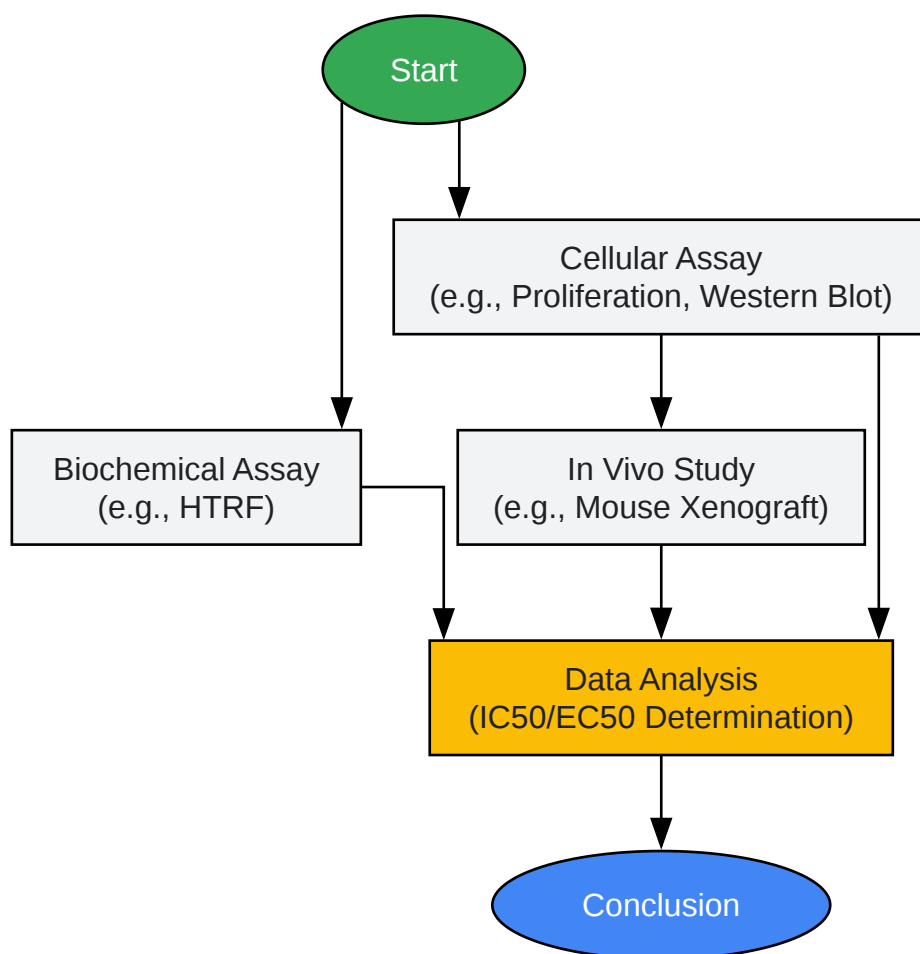
- **GSK-LSD1**
- Vehicle (e.g., DMSO, PEG300, Tween 80, ddH2O mixture or corn oil)[8]
- Appropriate mouse model (e.g., tumor xenograft model)

Procedure:

- Prepare the dosing solution of **GSK-LSD1** in the chosen vehicle. A suggested formulation for aqueous delivery is 5% DMSO, 40% PEG300, 5% Tween 80, and 50% ddH2O. For oil-based delivery, a 5% DMSO in corn oil mixture can be used.[8]
- Acclimate the animals to the housing conditions before the start of the experiment.
- Randomize the animals into treatment and control groups.
- Administer **GSK-LSD1** at the desired dose and schedule. Dosing can range from 1 mg/kg to higher concentrations depending on the study, and administration can be via intraperitoneal injection or oral gavage.[12][13] For example, in some studies, mice were treated with 1 mg/g body weight per day for 4 weeks.[12][13]
- Monitor the animals regularly for signs of toxicity, tumor growth, and changes in body weight.
- At the end of the study, euthanize the animals and collect tissues for further analysis (e.g., pharmacokinetics, pharmacodynamics, and efficacy).

Mandatory Visualization





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